4-Fluoro-5-hydroxy-2,N-dimethylbenzamide
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Overview
Description
4-Fluoro-5-hydroxy-2,N-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzamide, characterized by the presence of a fluorine atom at the 4-position, a hydroxyl group at the 5-position, and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-hydroxy-2,N-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-5-hydroxybenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-hydroxy-2,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 4-fluoro-5-oxo-2,N-dimethylbenzamide.
Reduction: Formation of 4-fluoro-5-hydroxy-2,N-dimethylbenzylamine.
Substitution: Formation of 4-methoxy-5-hydroxy-2,N-dimethylbenzamide.
Scientific Research Applications
4-Fluoro-5-hydroxy-2,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-hydroxy-2,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N,N-dimethylbenzamide: Lacks the hydroxyl group at the 5-position, resulting in different chemical and biological properties.
5-Hydroxy-2,N-dimethylbenzamide: Lacks the fluorine atom at the 4-position, affecting its reactivity and interactions.
4-Fluoro-2,N-dimethylbenzamide:
Uniqueness
4-Fluoro-5-hydroxy-2,N-dimethylbenzamide is unique due to the combination of the fluorine atom and hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-5-hydroxy-N,2-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-7(10)8(12)4-6(5)9(13)11-2/h3-4,12H,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNKGVMITJQYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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